Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

Übersicht

Beschreibung

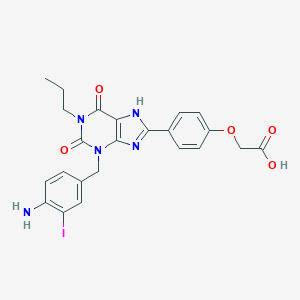

“Ethyl 7-(4-bromophenyl)-7-oxoheptanoate” is an ester compound, which typically results from the condensation of a carboxylic acid and an alcohol. In this case, the carboxylic acid is 7-(4-bromophenyl)-7-oxoheptanoic acid and the alcohol is ethanol .

Molecular Structure Analysis

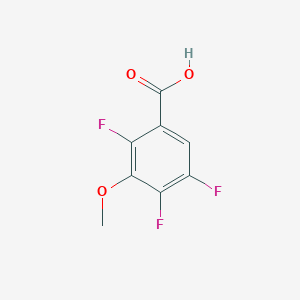

The molecular structure of this compound would consist of a heptanoate backbone with a ketone functional group at the 7th carbon. Attached to the same carbon would be a bromophenyl group. The ester functional group would be at the end of the heptanoate chain .

Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol. The presence of the bromine atom on the phenyl ring could make this compound a candidate for various substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The ester and ketone groups could engage in hydrogen bonding, influencing its solubility and boiling point .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate may serve as a precursor in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents, particularly in the realm of antitumor and antiviral medications . The presence of the bromophenyl group is significant as it can enhance the binding affinity of the molecules to biological targets.

Agriculture

In the agricultural sector, this compound could be explored for its potential role in the synthesis of pesticides or herbicides . The bromophenyl moiety might interact with specific enzymes or receptors in pests, providing a basis for developing new, more effective agrochemicals .

Material Science

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate might be utilized in the creation of novel polymers or coatings. Its chemical structure could impart halogen-π interactions , which are beneficial in forming supramolecular assemblies that are crucial in material engineering .

Environmental Science

This compound could be used in environmental science research, particularly in the study of organic pollutants . Its brominated aromatic structure makes it a suitable model compound for understanding the behavior of persistent organic pollutants in the environment .

Biochemistry

In biochemistry, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate could be used as a standard or reagent in analytical methods to quantify or detect the presence of similar structures in biological samples. It could also be a key molecule in studying enzyme-substrate interactions due to its potential to act as an inhibitor or activator .

Pharmacology

The compound’s potential pharmacological applications include serving as a building block for drug design and discovery. Its structure could be modified to enhance its pharmacokinetic properties or to create prodrugs that improve drug delivery and efficacy .

Analytical Chemistry

In analytical chemistry, Ethyl 7-(4-bromophenyl)-7-oxoheptanoate could be used in the development of chromatographic standards . It could help in the calibration of instruments used to measure similar compounds in complex mixtures .

Chemical Engineering

From a chemical engineering perspective, this compound could be involved in process optimization studies, particularly in the synthesis of complex organic molecules. Its reactivity and stability under various conditions can provide insights into reaction mechanisms and kinetics .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some derivatives of 4-bromophenylacetic acid have been shown to undergo various reactions, forming different derivatives with potential biological activities .

Biochemical Pathways

Related compounds such as pyrazoline derivatives have been shown to affect various cellular components negatively under oxidative stress . They have also been associated with changes in acetylcholinesterase (AchE) activity, which affects normal nerve pulses’ transmission .

Result of Action

For instance, some indole derivatives have shown potent activity against HIV-1 . Similarly, pyrazoline derivatives have been associated with neurotoxic potentials, affecting the AchE activity and malondialdehyde (MDA) level in the brain of alevins .

Eigenschaften

IUPAC Name |

ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKXIHMPQREOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645509 | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

CAS RN |

122115-53-1 | |

| Record name | Ethyl 4-bromo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122115-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(4-bromophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)